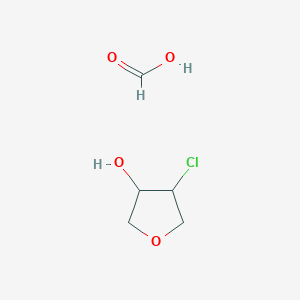
4-Chlorooxolan-3-ol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorooxolan-3-ol;formic acid is a chemical compound with the molecular formula C₅H₉ClO₄ and a molecular weight of 168.576 g/mol . It is also known by its synonym, 3-Furanol,4-chlorotetrahydro-,formate . This compound is characterized by the presence of a chloro group attached to an oxolane ring and a formic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorooxolan-3-ol;formic acid involves the reaction of 2,5-dihydrofuran with N,N-dimethylformamide under specific conditions . The reaction typically yields around 47% of the desired product
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining the reaction conditions to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
4-Chlorooxolan-3-ol;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted oxolane derivatives.
Scientific Research Applications
4-Chlorooxolan-3-ol;formic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorooxolan-3-ol;formic acid involves its interaction with specific molecular targets and pathways. The chloro group and formic acid moiety play crucial roles in its reactivity and interactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutanol: Similar structure but lacks the formic acid moiety.
3-Chloropropanol: Similar structure but with a different ring size.
4-Chlorotetrahydrofuran: Similar structure but without the formic acid group.
Uniqueness
4-Chlorooxolan-3-ol;formic acid is unique due to the presence of both the chloro group and the formic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
144153-83-3 |
|---|---|
Molecular Formula |
C5H9ClO4 |
Molecular Weight |
168.57 g/mol |
IUPAC Name |
4-chlorooxolan-3-ol;formic acid |
InChI |
InChI=1S/C4H7ClO2.CH2O2/c5-3-1-7-2-4(3)6;2-1-3/h3-4,6H,1-2H2;1H,(H,2,3) |
InChI Key |
DBNZFYYPJXNXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)Cl)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















